

Application of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Pharmaceutical Discovery

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Compound of Interest

Compound Name: 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B1277895

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Application Notes

The compound **4-bromo-1-ethyl-3-methyl-1H-pyrazole** (CAS No. 65990-16-9) is a substituted pyrazole that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical research and development.^[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a bromine atom on the pyrazole ring provides a reactive handle for further chemical modifications, making **4-bromo-1-ethyl-3-methyl-1H-pyrazole** a valuable intermediate in the generation of diverse chemical libraries for drug discovery screening.

Derivatives of bromo-pyrazoles have shown promise in various therapeutic areas, particularly in oncology and inflammation. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents, allowing for the fine-tuning of a compound's pharmacological profile.^{[2][3]} While specific biological data for **4-bromo-1-ethyl-3-methyl-1H-pyrazole** is not extensively available in the public domain, its structural similarity to other biologically active pyrazoles suggests its potential as a precursor for novel therapeutic agents, particularly as kinase or lactate dehydrogenase inhibitors.^{[3][4][5]}

Potential Therapeutic Applications:

- Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The **4-bromo-1-ethyl-3-methyl-1H-pyrazole** scaffold can be elaborated to design potent and selective kinase inhibitors.
- Inflammation: Certain pyrazole-containing compounds have demonstrated significant anti-inflammatory properties. This scaffold can be used to develop novel anti-inflammatory agents.^[6]
- Infectious Diseases: The pyrazole nucleus is also a key component in some antimicrobial agents. Derivatives of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** could be explored for their potential antibacterial or antifungal activities.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of derivatives of **4-bromo-1-ethyl-3-methyl-1H-pyrazole**, based on established methodologies for similar compounds.

Protocol 1: General Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives via Suzuki Coupling

This protocol describes a general method for the derivatization of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** using a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position.

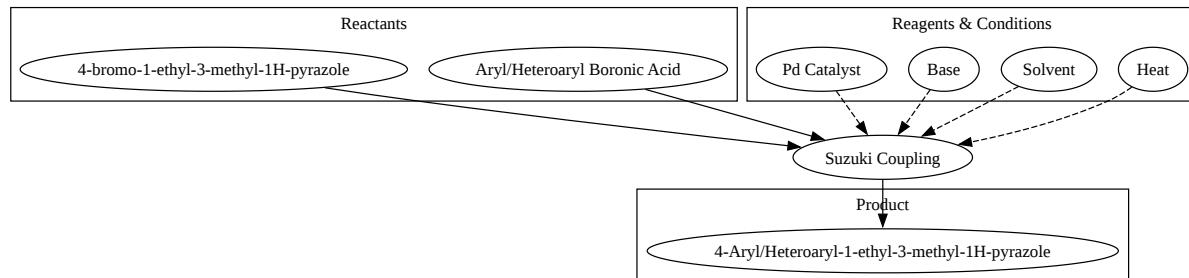
Materials:

- **4-bromo-1-ethyl-3-methyl-1H-pyrazole**
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium carbonate)
- Solvent (e.g., 1,4-Dioxane and water mixture)

- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- To a dried reaction vessel, add **4-bromo-1-ethyl-3-methyl-1H-pyrazole** (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
- Add the palladium catalyst (0.05 equivalents).
- Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
- Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired derivative.
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, and Mass Spectrometry).



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Caption: Suzuki Coupling Workflow

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized **4-bromo-1-ethyl-3-methyl-1H-pyrazole** derivatives against a panel of human cancer cell lines. [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

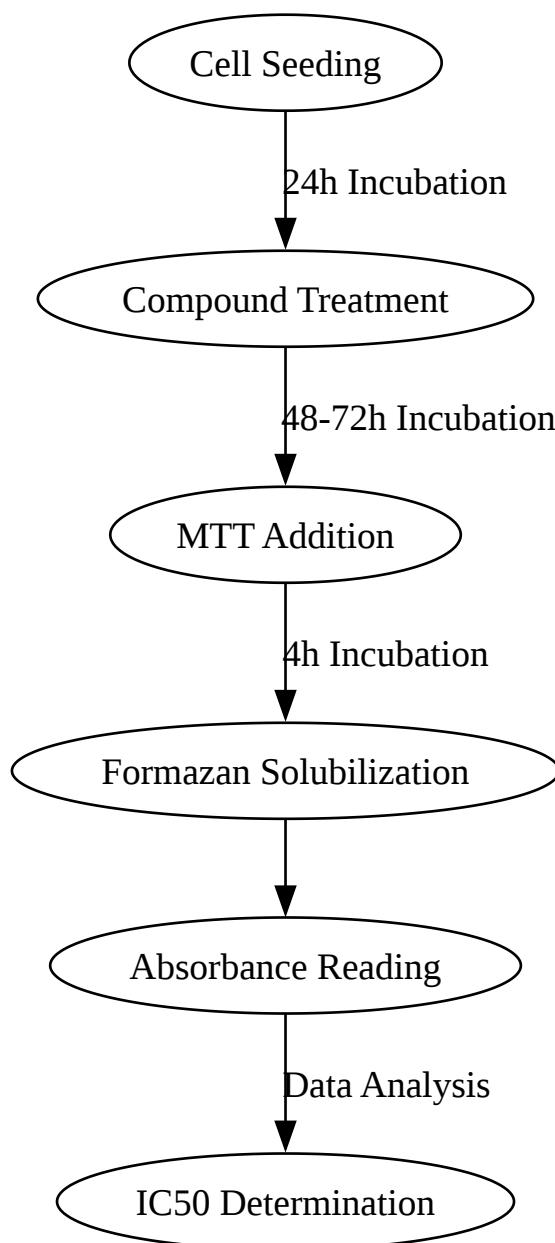
Materials:

- Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Synthesized pyrazole derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)

- Phosphate-buffered saline (PBS)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).
- After 24 hours, remove the medium and add 100 μ L of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for 48-72 hours.
- After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.



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Caption: MTT Assay Workflow

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** derivatives against a specific protein kinase.[5][11][12]

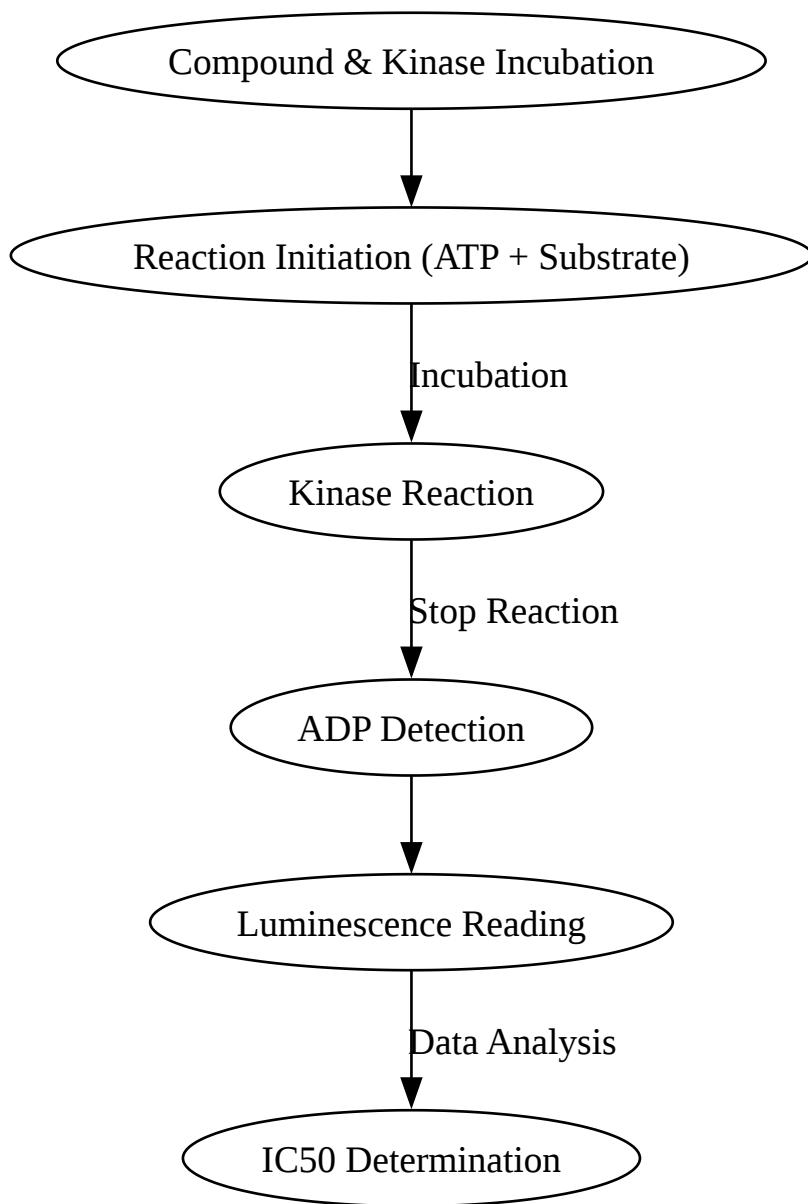
Materials:

- Recombinant protein kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Synthesized pyrazole derivatives (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant.
- Add the diluted test compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (buffer with DMSO).
- Add the protein kinase to all wells.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
- Measure the luminescence signal using a plate reader.

- Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
- Determine the IC_{50} value by plotting the percentage of inhibition against the compound concentration.



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Caption: Kinase Inhibition Assay Workflow

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (µM)
Derivative 1	A549	Value
Derivative 1	MCF-7	Value
Derivative 2	A549	Value
Derivative 2	MCF-7	Value
Positive Control	A549	Value
Positive Control	MCF-7	Value

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID	Target Kinase	IC ₅₀ (nM)
Derivative 1	Kinase A	Value
Derivative 1	Kinase B	Value
Derivative 2	Kinase A	Value
Derivative 2	Kinase B	Value
Positive Control	Kinase A	Value
Positive Control	Kinase B	Value

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